1-Ethylpiperidin-3-amine dihydrochloride

Description

Significance of Piperidine (B6355638) Core Structures in Contemporary Organic Chemistry Research

The versatility of the piperidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. researchgate.net Its structure can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical for the development of effective drugs. researchgate.net Researchers are continually exploring new, efficient, and stereoselective methods for synthesizing substituted piperidines to create novel compounds with potential therapeutic applications. nih.govresearchgate.net

Historical Development and Initial Research on Piperidine Derivatives

The history of piperidine dates back to 1850, when it was first reported by the Scottish chemist Thomas Anderson. wikipedia.org Shortly after, in 1852, French chemist Auguste Cahours independently isolated the compound from piperine, the alkaloid responsible for the pungency of black pepper, which is also the origin of the name "piperidine". encyclopedia.pubwikipedia.org

Early research focused on the isolation of piperidine from natural sources and understanding its basic chemical properties. wikipedia.orgsymbiosisonlinepublishing.com A significant breakthrough in its accessibility for broader research came with the development of synthetic methods. The primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine (B92270), a process that has been refined over many decades using various catalysts, such as molybdenum disulfide or nickel. wikipedia.orgdtic.mil Another established method is the reduction of pyridine using sodium in ethanol (B145695), a variation of the Birch reduction. wikipedia.orgnih.gov These fundamental synthetic advancements paved the way for the extensive exploration and development of a wide range of piperidine derivatives that are central to many areas of chemical research today. nih.govnih.gov

Overview of 1-Ethylpiperidin-3-amine (B145787) Dihydrochloride (B599025) as a Synthetic Intermediate

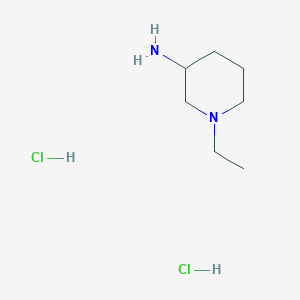

1-Ethylpiperidin-3-amine dihydrochloride is a specific derivative of piperidine that serves as a valuable synthetic intermediate in organic chemistry. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility, which are advantageous for its application in various chemical reactions. The structure features a piperidine ring with an ethyl group attached to the nitrogen atom and an amine group at the 3-position. This dual functionality at two different nitrogen atoms provides multiple reactive sites for constructing more complex molecules.

The compound is identified by its unique CAS Number, 2031242-60-9, for the (R)-enantiomer. rlavie.comsigmaaldrich.comchemscene.com It is typically available as an off-white to white solid. rlavie.com Its role as a building block is crucial in the synthesis of targeted molecules where the specific stereochemistry and substitution pattern of the piperidine ring are essential for the final product's intended function.

Table 1: Physicochemical Properties of (R)-1-Ethylpiperidin-3-amine dihydrochloride Data sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 2031242-60-9 | rlavie.comchemscene.com |

| Molecular Formula | C₇H₁₈Cl₂N₂ | rlavie.comchemscene.com |

| Molecular Weight | 201.14 g/mol | sigmaaldrich.comchemscene.com |

| IUPAC Name | (3R)-1-ethylpiperidin-3-amine;dihydrochloride | rlavie.comsigmaaldrich.com |

| Appearance | Off-white solid | rlavie.com |

| Purity | ≥97% | sigmaaldrich.comchemscene.com |

| Storage | 2-8°C or 4°C, sealed, away from moisture and light | rlavie.comsigmaaldrich.com |

| InChI Key | ZALZJTCVUWJOAE-XCUBXKJBSA-N | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Scope and Objectives of Academic Investigations into this compound

Academic and industrial research into this compound is primarily driven by its utility as a key intermediate in the synthesis of pharmacologically active compounds. The structural features of this molecule make it a valuable precursor for creating larger, more complex molecules with specific biological targets. For example, related aminopiperidine structures are fundamental to the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. nbinno.com

Investigations often focus on incorporating this chiral building block into novel molecular scaffolds. The objective of such research is to develop new chemical entities with potential therapeutic applications in areas like neurological disorders, cancer, or infectious diseases. encyclopedia.pubresearchgate.net The synthesis of specific enantiomers, such as (R)-1-Ethylpiperidin-3-amine dihydrochloride, is a key focus, as the stereochemistry at the C-3 position is often critical for the biological activity of the final pharmaceutical product. google.com Therefore, academic studies frequently explore efficient and stereoselective synthetic routes to access this and related chiral amines. google.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALZJTCVUWJOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors

Strategies for the Construction of the 1-Ethylpiperidine Skeleton

The creation of the 1-ethylpiperidine framework is the pivotal step in synthesizing the target compound. The selection of a particular synthetic route is often dictated by factors such as precursor availability, reaction efficiency, and the desired stereochemistry.

Reductive amination is a robust and widely utilized method for synthesizing piperidine (B6355638) rings. This approach involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comharvard.edu For piperidine synthesis, this strategy is often applied in an intramolecular fashion or as a double reductive amination of a linear precursor. researchgate.netnih.gov

The double reductive amination (DRA) of a 1,5-dicarbonyl compound, such as a dialdehyde, with a primary amine provides a direct and efficient route to the piperidine skeleton. chim.it In the context of synthesizing the 1-ethylpiperidine core, a 1,5-dialdehyde precursor would be reacted with ethylamine. This one-pot reaction typically proceeds through a cascade of four steps: initial imine formation, reduction to a secondary amine, subsequent intramolecular cyclization to a cyclic imine, and a final reduction to yield the saturated piperidine ring. chim.it Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the initial carbonyl groups. masterorganicchemistry.comharvard.edu

| Precursor Type | Amine Source | Common Reducing Agents | Product Skeleton |

| 1,5-Dialdehyde (e.g., Glutaraldehyde) | Ethylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | 1-Ethylpiperidine |

| 1,5-Ketoaldehyde | Ethylamine | NaBH₃CN, NaBH(OAc)₃ | Substituted 1-Ethylpiperidine |

| 1,5-Diketone | Ethylamine | NaBH₃CN, NaBH(OAc)₃ | Substituted 1-Ethylpiperidine |

Homogeneous ruthenium catalysts have proven effective for the reductive amination of carbonyl compounds with ammonia or amines using molecular hydrogen. nih.gov For instance, catalysts like RuCl₂(PPh₃)₃ can facilitate the synthesis of a wide array of primary and secondary amines under industrially viable conditions. nih.gov This methodology can be extended to the synthesis of cyclic amines. Ruthenium complexes such as [Cp*Ru(NCCH₃)₃]PF₆ have been used in the coupling of propargylic amides and allylic alcohols to generate piperidine derivatives. rsc.org While direct examples for 1-ethylpiperidine are not prevalent, the general applicability of these catalysts suggests a viable pathway from appropriate precursors.

Palladium catalysts are widely used in the formation of C-N bonds and have been applied to the synthesis of piperidine rings. nih.gov Methods such as palladium-catalyzed intramolecular hydroamination offer a route to construct the piperidine ring. nih.gov For example, a Wacker-type aerobic oxidative cyclization of alkenes containing a suitably positioned amine, catalyzed by systems like Pd(DMSO)₂(TFA)₂, can yield various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Another approach involves the palladium-catalyzed reductive Heck coupling, which has been used to construct highly substituted piperidine rings stereoselectively. nih.gov These catalytic systems provide powerful tools for constructing the core skeleton required for 1-Ethylpiperidin-3-amine (B145787) dihydrochloride (B599025).

Intramolecular cyclization is a key strategy for forming the piperidine ring, where a linear substrate containing a nitrogen source cyclizes to form a new C-N or C-C bond. nih.govresearchgate.net This class of reactions is diverse, encompassing radical, cationic, and transition-metal-catalyzed pathways.

Radical-mediated cyclizations provide a versatile method for constructing the piperidine ring from acyclic precursors. mdpi.comrsc.org These reactions typically involve the generation of a radical which then cyclizes in a 6-endo or 6-exo fashion. For example, an N-centered radical can undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position, which can then be trapped to form a C-C bond or cyclize onto a pendant group. nih.gov The asymmetric synthesis of chiral piperidines has been achieved by interrupting the Hofmann-Löffler-Freytag (HLF) reaction with a copper-catalyzed, enantioselective δ C-H cyanation of acyclic amines. nih.gov Subsequent reduction of the resulting δ-amino nitrile and cyclization yields the enantioenriched piperidine. nih.gov This highlights the potential of radical cyclizations to create complex piperidine structures. nih.govbirmingham.ac.uk

| Cyclization Strategy | Key Intermediate | Catalyst/Initiator | Ring Formation |

| Radical C-H Amination | N-centered radical | Copper(I) or (II) catalysts, Electrolysis | 6-membered ring via 1,6-HAT |

| Radical δ C-H Cyanation | N-centered radical, δ C-centered radical | Chiral Copper catalyst | (5+1) disconnection for piperidine ring |

| Radical Cyclization of Haloalkynes | Carbon-centered radical | Radical initiator | 6-membered ring |

Alkylation Strategies for N-Ethyl Group Introduction

Once the piperidine ring is formed, or during its synthesis, the ethyl group must be introduced at the nitrogen atom.

Direct N-alkylation is a classical and straightforward method for introducing an ethyl group onto the nitrogen of a pre-formed 3-aminopiperidine derivative. princeton.edu This SN2 reaction typically involves reacting the piperidine nitrogen with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in the presence of a base to neutralize the acid generated during the reaction. nih.govnih.govoncohemakey.com

For a substrate like 3-aminopiperidine, which has two nitrogen atoms, chemoselectivity can be a challenge. To achieve selective N-1 ethylation, the C-3 amino group is often protected with a suitable protecting group (e.g., Boc, Cbz) prior to the alkylation step. After the introduction of the ethyl group at the N-1 position, the protecting group on the C-3 amine is removed.

Reductive alkylation (also known as reductive amination) is a highly effective method for forming carbon-nitrogen bonds and can be used to introduce the N-ethyl group. purdue.eduresearchgate.net This two-step, often one-pot, process involves the reaction of a piperidone precursor with an ethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-ethylpiperidine. google.comresearchgate.net

Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). sci-hub.seunive.it Catalytic hydrogenation can also be employed. google.com This strategy can be applied to a 3-aminopiperidone (with the amino group protected) or a piperidone that will be subsequently functionalized at the C-3 position. For instance, reacting a suitable piperidone with ethylamine under reductive conditions directly yields the N-ethylpiperidine core. google.com

Functionalization Approaches for C-3 Amination

The introduction of the amine group at the C-3 position is a crucial step in the synthesis of 1-Ethylpiperidin-3-amine.

As mentioned in section 2.1.2.3, one direct approach is the intramolecular cyclization of unsaturated amines to form 3-azidopiperidines, which are then reduced to the corresponding 3-aminopiperidines. acs.orgnih.gov This method directly installs a nitrogen functionality at the C-3 position during the ring-forming step.

Alternatively, a pre-formed N-ethylpiperidine can be functionalized at the C-3 position. This can be more challenging due to the need for regioselective functionalization of the saturated ring. One potential strategy involves the oxidation of N-ethylpiperidine to an enamine or iminium ion, followed by the addition of a nitrogen nucleophile. Another approach could involve the synthesis of an N-ethyl-3-piperidone, which can then be converted to the 3-amine via reductive amination with ammonia or a protected amine equivalent. nih.gov Furthermore, methods for the direct C-H amination of piperidines are emerging, which could provide a more direct route to C-3 functionalization, though achieving high regioselectivity can be difficult. acs.orgnih.gov

Amination of Piperidone Precursors

A prevalent strategy for the synthesis of substituted piperidines involves the reductive amination of a corresponding piperidone precursor. researchgate.netnih.gov This method is a form of reductive alkylation and is widely used for the formation of C-N bonds. organic-chemistry.org The process typically begins with N-substituted piperidones, such as 1-ethyl-3-piperidone.

The reaction involves two main steps that can often be performed in a single pot:

Imine/Enamine Formation: The piperidone carbonyl group reacts with an amine source, such as ammonia or an ammonia equivalent, to form an intermediate imine or enamine.

Reduction: A reducing agent is introduced to reduce the imine/enamine intermediate to the desired amine. organic-chemistry.org

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.netresearchgate.netacs.org The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side products. For instance, a stepwise procedure where the imine is formed first in methanol (B129727), followed by reduction with NaBH₄, can be employed to control the reaction and prevent the formation of dialkylation byproducts. organic-chemistry.org

Table 1: Reagents in Reductive Amination of Piperidones

| Step | Reagent Class | Specific Examples | Role in Synthesis |

|---|---|---|---|

| Starting Material | Piperidone | 1-Ethyl-3-piperidone | Provides the core piperidine scaffold. |

| Nitrogen Source | Amine | Ammonia, Ammonium (B1175870) Formate | Reacts with the ketone to form an imine. |

| Reducing Agent | Hydride Reagents | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN) | Reduces the imine intermediate to an amine. |

| Catalyst | Transition Metals | Palladium on Carbon (Pd/C) with H₂ | Facilitates catalytic hydrogenation of the imine. |

Indirect Amination via Nitrogen-Containing Intermediates (e.g., Azides, Nitro Compounds)

An alternative to direct amination is the introduction of a nitrogen functionality in a masked form, such as an azide or a nitro group, which is later converted to the primary amine. This multi-step approach offers versatility and can be advantageous in complex syntheses.

Via Azide Intermediates: This pathway involves the initial synthesis of a 3-azidopiperidine derivative, which is subsequently reduced to the desired 3-aminopiperidine. Alkyl azides can be prepared via an Sₙ2 reaction of an appropriate alkyl halide with an azide salt. libretexts.org A highly efficient one-pot method for synthesizing 3-azidopiperidines involves the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of the azide moiety. acs.org The azide group is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgyoutube.com This two-step sequence is an effective way to produce primary amines. libretexts.org

Via Nitro Compounds: While more common for the synthesis of arylamines from nitroarenes, the reduction of nitroalkanes to alkylamines is also a viable synthetic route. libretexts.orgmdpi.com The synthesis would first require the preparation of 1-ethyl-3-nitropiperidine. The nitro group can then be reduced to a primary amine using various methods, including catalytic hydrogenation over a platinum catalyst or using reagents like zinc, iron, or tin(II) chloride in dilute acid. libretexts.org

Formation and Stabilization of the Dihydrochloride Salt

The free base form of 1-Ethylpiperidin-3-amine contains two basic nitrogen atoms: the tertiary amine in the piperidine ring and the primary exocyclic amine at the 3-position. To enhance stability, solubility in aqueous media, and ease of handling, the compound is converted into its dihydrochloride salt. google.com

The formation of the dihydrochloride salt is a straightforward acid-base reaction. As a basic compound, 1-Ethylpiperidin-3-amine readily reacts with acids. ualberta.ca When treated with at least two equivalents of hydrochloric acid (HCl), both nitrogen atoms are protonated, forming ammonium chloride groups. ualberta.cayoutube.com The resulting salt is an ionic compound.

The reaction can be represented as: C₇H₁₆N₂ + 2 HCl → [C₇H₁₈N₂]²⁺[Cl⁻]₂

This conversion from a neutral organic molecule to an ionic salt dramatically alters the compound's physical properties, most notably increasing its melting point and its solubility in water and other polar solvents. google.comualberta.ca

The isolation of 1-Ethylpiperidin-3-amine dihydrochloride is typically achieved by precipitation from a solution. A common method involves dissolving the free amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then introducing anhydrous hydrogen chloride gas or a solution of HCl in a solvent like ether or methanol. cdnsciencepub.com The significantly lower solubility of the salt in the organic solvent causes it to precipitate out of the solution.

The solid salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. google.com Purification can be further achieved through recrystallization from an appropriate solvent system. cdnsciencepub.com

Purity assessment is crucial and can be performed using several analytical techniques:

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the structure of the compound and identify the presence of the hydrochloride salt. chemicalbook.com

Stereoselective Synthesis of Enantiopure this compound

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning 1-Ethylpiperidin-3-amine exists as a pair of enantiomers: (R)-1-Ethylpiperidin-3-amine and (S)-1-Ethylpiperidin-3-amine. Since the stereochemistry of a molecule can be critical for its pharmacological activity, methods for obtaining enantiomerically pure forms are of significant importance. vulcanchem.comgoogle.com

Chiral resolution is a common method for separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiopure components. A widely used strategy is the formation of diastereomeric salts. vulcanchem.com

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. This acid-base reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

Table 2: Chiral Resolution via Diastereomeric Salt Formation

| Step | Description | Common Reagents | Principle of Separation |

|---|---|---|---|

| 1. Salt Formation | The racemic amine is reacted with an enantiopure chiral acid. | (L)- or (D)-Tartaric acid, Mandelic acid. vulcanchem.comwhiterose.ac.uk | Forms a mixture of two diastereomeric salts. |

| 2. Separation | The diastereomeric salts are separated. | Fractional Crystallization | Diastereomers have different solubilities, allowing one to crystallize preferentially. whiterose.ac.uk |

| 3. Liberation of Amine | The separated diastereomeric salt is treated with a base. | Sodium Hydroxide (NaOH) | Regenerates the enantiomerically pure free amine. |

| 4. Final Salt Formation | The pure enantiomer is treated with HCl. | Hydrochloric Acid (HCl) | Forms the final enantiopure dihydrochloride salt. |

After separation of the diastereomers by fractional crystallization, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the resolving acid. The resulting enantiopure free amine is then converted to its stable dihydrochloride salt. vulcanchem.com The enantiomeric purity (enantiomeric excess, ee) of the final product is typically assessed using chiral HPLC. nih.gov

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure piperidines by creating the desired stereocenter in a controlled manner. This often involves the hydrogenation of a prochiral precursor, such as a pyridine (B92270) or tetrahydropyridine derivative.

Transition metal complexes, particularly those of rhodium and iridium, are highly effective catalysts for the asymmetric hydrogenation of N-heteroaromatics. nih.govmdpi.com Chiral rhodium(III) complexes with cyclopentadienyl (Cp) ligands have emerged as powerful catalysts for asymmetric C-H activation reactions, which can be a key step in piperidine synthesis. acs.org

For the direct synthesis of chiral piperidines, rhodium-catalyzed transfer hydrogenation of pyridinium salts is a notable method. dicp.ac.cnliverpool.ac.uk This transformation can achieve excellent diastereo- and enantio-selectivities. dicp.ac.cn Novel mixed-ligand chiral rhodium(II) catalysts have also been developed that enable the enantioselective total synthesis of complex piperidine-containing natural products. nih.gov These catalysts often feature a "chiral crown" conformation that effectively controls the stereochemical outcome of the reaction. nih.gov

Table 2: Examples of Rhodium Catalyst Systems in Chiral Piperidine Synthesis

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Rhodium(I) with Ferrocene Ligand | Asymmetric Hydrogenation | Used for hydrogenation of enamines | nih.gov |

| Mixed-Ligand Rhodium(II) | Total Synthesis | "Chiral crown" conformation | nih.gov |

| Planar-Chiral CpRh(III) | Asymmetric C-H Activation | Employs prochiral Cp ligands | acs.org |

The key to successful asymmetric catalysis lies in the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. For piperidine synthesis, a variety of ligand types have been explored.

Planar-chiral cyclopentadienyl (Cp) ligands for rhodium catalysts have been successfully developed. acs.org These ligands avoid the issue of face selectivity during metalation and are highly effective for asymmetric C–H activations. acs.org Additionally, P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have been used in iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov The development of novel 1,3-P,N ligands based on flexible seven-membered cyclic imines offers new possibilities for cooperative catalysis and enantiocontrol. nih.gov The design of these ligands, including their steric bulk and electronic properties, is crucial for achieving high levels of enantioselectivity. purdue.edu

Chiral Starting Material Approaches (e.g., from Amino Acids)

The "chiral pool" approach utilizes readily available, inexpensive, enantiomerically pure natural products like amino acids or sugars as starting materials. The inherent chirality of these molecules is incorporated into the final product, obviating the need for a resolution step or an asymmetric catalyst.

Amino acids such as L-glutamic acid and L-valine are versatile chiral starting materials for the synthesis of complex molecules. purdue.eduresearchgate.net For example, L-glutamic acid serves as a convenient chiral precursor for syntheses that can lead to 3-aminopiperidine derivatives. google.comresearchgate.net The synthesis often involves a series of transformations including esterification, amine protection, reduction, and cyclization to form the piperidine ring while retaining the original stereocenter. This strategy provides a reliable and often scalable route to enantiopure piperidines. researchgate.net

Diastereoselective Synthesis

Diastereoselective synthesis is employed when a molecule already contains one or more stereocenters and a new one is to be introduced. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones. This is particularly relevant in the synthesis of polysubstituted piperidines.

One powerful approach is the diastereoselective reduction of a cyclic enamine or imine intermediate that is already chiral. researchgate.net For instance, a highly enantioselective transamination can produce an optically pure enamine, which is then reduced in a subsequent step. The facial selectivity of the reduction is directed by the existing stereocenter, leading to a high diastereomeric ratio (dr) in the final product. researchgate.net Both chemo-catalytic methods (e.g., platinum-catalyzed hydrogenation) and biocatalytic methods (e.g., using imine reductases) can be employed for the reduction step, often affording high stereoisomeric purities. researchgate.net Desymmetrization of symmetrical molecules, such as meso-dihydropyridinylmolybdenum complexes, also provides an enantiocontrolled entry to disubstituted piperidines with high diastereoselectivity. figshare.comnih.gov

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems.nih.gov,google.com

The compound's inherent piperidine (B6355638) framework and reactive amine groups make it an ideal starting material for building more complex heterocyclic structures, including fused-ring and spirocyclic systems.

Fused-ring systems, where two or more rings share a common bond, are prevalent in natural products and synthetic molecules. The synthesis of such systems often relies on intramolecular cyclization reactions. 1-Ethylpiperidin-3-amine (B145787) can serve as a key precursor in these transformations. For instance, the primary amine can be functionalized with a suitable group that can subsequently react with a C-H bond on the piperidine ring or its ethyl substituent through transition-metal-catalyzed C-H amination, leading to the formation of a new fused ring. nih.gov This approach allows for the creation of novel bicyclic scaffolds containing the N-ethylpiperidine core.

Spiropiperidines are a class of compounds where a piperidine ring is connected to another ring system through a single shared carbon atom. These structures are of significant interest in medicinal chemistry. bepls.com 1-Ethylpiperidin-3-amine can be utilized in multi-step syntheses to generate spirocyclic architectures. A common strategy involves the reaction of the primary amine with a cyclic ketone in a Castagnoli-Cushman type reaction or a similar cyclocondensation process to form an initial intermediate, which can then undergo further transformations to construct the final spiropiperidine framework. bepls.com

Chiral Building Block in Asymmetric Synthesis.google.com,google.com,tcichemicals.com

The (R)- and (S)-enantiomers of 1-ethylpiperidin-3-amine are valuable chiral building blocks. rlavie.com, sigmaaldrich.com, bldpharm.com The stereocenter at the C-3 position of the piperidine ring allows for the transfer of chirality, which is crucial in the synthesis of enantiomerically pure molecules.

The development of chiral ligands is fundamental to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov The structure of (R)-1-ethylpiperidin-3-amine is well-suited for the design of novel bidentate ligands. rsc.org The primary amine can be readily modified, for example, by reacting it with chlorodiphenylphosphine (B86185) to introduce phosphine (B1218219) groups, creating a P,N-ligand. The two nitrogen atoms can also be used to form N,N'-type ligands. These ligands can then coordinate to a metal center (e.g., rhodium, palladium, or iridium), forming a chiral catalytic complex. nih.govresearchgate.net The defined stereochemistry and steric bulk of the N-ethylpiperidine backbone create a specific chiral environment around the metal, enabling high enantioselectivity in reactions such as asymmetric hydrogenation or allylic substitution. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. Once the desired stereochemistry is achieved, the auxiliary is removed. The chiral nature of 1-ethylpiperidin-3-amine allows it to function as a recoverable chiral auxiliary. For example, its primary amine can be condensed with a prochiral ketone to form a chiral imine. The steric hindrance imposed by the chiral piperidine moiety can then guide the diastereoselective addition of a nucleophile to the imine. Subsequent hydrolysis of the imine would release the chiral amine auxiliary and yield the enantiomerically enriched product.

Intermediate in the Synthesis of Functionally Active Scaffolds.sigmaaldrich.com,nih.gov

Beyond its use in chiral synthesis, 1-ethylpiperidin-3-amine dihydrochloride (B599025) is an intermediate for creating scaffolds with specific functional properties, such as those used in materials science.

The reactivity of 1-ethylpiperidin-3-amine as a diamine makes it a candidate for incorporation into larger chromophoric systems. It can be used in coupling reactions with dye precursors like cyanuric chloride. vjst.vn Cyanuric chloride reacts sequentially with nucleophiles, and the two amine groups of the piperidine derivative could be used to link chromophoric units or to act as a functional side chain. The incorporation of the piperidine moiety can modulate the final properties of the dye, such as its solubility, lightfastness, and binding affinity to substrates.

In polymer chemistry, diamines are common monomers for step-growth polymerization. 1-Ethylpiperidin-3-amine can act as a monomeric unit to be incorporated into polymer backbones. vjst.vn For instance, it can undergo polycondensation with diacyl chlorides to form polyamides or with diepoxides to form polyamines. The resulting polymers would feature piperidine rings as integral parts of their structure, which could confer unique properties such as increased rigidity, thermal stability, or basicity to the material. researchcommons.orgresearchcommons.org

Synthetic Applications Overview

| Application Area | Synthetic Transformation | Resulting Structure Type |

| Complex Heterocycles | Intramolecular C-H Amination | Fused-Ring Systems |

| Complex Heterocycles | Cyclocondensation with Ketones | Spiropiperidines |

| Asymmetric Synthesis | Functionalization of Primary Amine | Chiral P,N- or N,N'-Ligands |

| Asymmetric Synthesis | Reversible Imine Formation | Chiral Amines/Ketones |

| Functional Scaffolds | Coupling with Cyanuric Chloride | Triazine-based Dyes |

| Functional Scaffolds | Polycondensation with Diacyl Chlorides | Polyamides with Piperidine Units |

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 1-Ethylpiperidin-3-amine (B145787) dihydrochloride (B599025), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons and carbons within the molecule.

In a typical ¹H NMR spectrum of 1-Ethylpiperidin-3-amine dihydrochloride, the signals corresponding to the ethyl group and the piperidine (B6355638) ring protons would be observed. Due to the presence of two hydrochloride salts, the amine protons are expected to be significantly deshielded and may appear as broad signals due to proton exchange and coupling with the adjacent methine proton. The diastereotopic nature of the methylene (B1212753) protons in the piperidine ring often leads to complex splitting patterns. A recent study in the Journal of Medicinal Chemistry on the discovery of novel NLRP3 inhibitors utilized (R)-1-ethylpiperidin-3-amine dihydrochloride as a starting material, with the final compounds being characterized by ¹H NMR, indicating the availability of such data in the publication's supporting information. acs.orgacs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' (CH₃) | 1.2-1.4 | t | 7.2 |

| H-2' (CH₂) | 3.0-3.3 | q | 7.2 |

| H-2a, H-6a | 3.4-3.6 | m | - |

| H-2e, H-6e | 2.8-3.1 | m | - |

| H-3 | 3.5-3.8 | m | - |

| H-4a, H-5a | 1.8-2.0 | m | - |

| H-4e, H-5e | 2.1-2.3 | m | - |

| NH₃⁺ | 8.5-9.5 | br s | - |

| NH⁺ | 10.0-11.0 | br s | - |

To unequivocally assign all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks within the molecule. For instance, cross-peaks would be observed between the ethyl group's methyl and methylene protons. Within the piperidine ring, correlations would be seen between the H-3 proton and the adjacent methylene protons at C-2 and C-4, as well as geminal and vicinal couplings between other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the methyl, ethyl methylene, and each of the piperidine ring's CH and CH₂ groups.

While specific 2D NMR data for this compound were not found in the searched literature, the application of these standard techniques would be a routine step in its comprehensive structural characterization.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes (e.g., ring inversion of the piperidine) and the rates of proton exchange of the amine hydrogens. By recording spectra at different temperatures, it is possible to observe the coalescence of signals or sharpening of broad peaks, which allows for the determination of the energy barriers for these processes. No specific variable temperature NMR studies for this compound were identified in the public domain through the conducted searches.

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to C₇H₁₇N₂⁺ (the cationic form of the free base). The aforementioned study in the Journal of Medicinal Chemistry confirms the use of high-resolution mass spectrometry for the characterization of derivatives of this compound. acs.orgacs.org

Table 2: HRMS Data for the Cation of 1-Ethylpiperidin-3-amine

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

| [M+H]⁺ | 129.1386 | Data not available | Data not available |

A primary fragmentation would likely be the alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of an ethyl radical or ethylene. Another common pathway for piperidine rings is a retro-Diels-Alder type fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of the functional groups present.

No specific experimental IR or Raman spectra for this compound were found in the searched literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3200-2800 (broad) |

| C-H (Alkyl) | Stretching | 2980-2850 |

| N-H (Ammonium) | Bending | 1600-1500 |

| C-H (Alkyl) | Bending | 1470-1350 |

| C-N | Stretching | 1250-1020 |

The Raman spectrum would be expected to show strong bands for the C-C and C-H vibrations of the alkyl portions of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring.

Crystal Packing and Intermolecular Interactions

The crystal structure of a salt like this compound is significantly influenced by the packing of its constituent ions and the intermolecular forces between them. In the solid state, the protonated piperidinium (B107235) cation and the chloride anions would arrange themselves in a repeating lattice structure.

The primary intermolecular interactions governing the crystal packing would be strong ion-ion interactions and hydrogen bonds. The protonated tertiary amine of the piperidine ring and the protonated primary amine at the 3-position would act as hydrogen bond donors to the chloride anions. These N-H···Cl hydrogen bonds are a dominant feature in the crystal structures of similar aminopiperidinium hydrochlorides.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would offer valuable insights into its geometry, reactivity, and spectroscopic properties, complementing experimental data. Such calculations are routinely performed for piperidine derivatives to understand their behavior at a molecular level nih.govresearchgate.net.

Electronic Structure and Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For the 1-ethylpiperidin-3-aminium cation, the HOMO is expected to be localized primarily on the amine groups and the nitrogen atom of the piperidine ring, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the C-H and N-H antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations for similar amine compounds have been used to determine these energy gaps and predict reactivity nih.govresearchgate.net.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 1-Ethylpiperidin-3-amine cation (Illustrative)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -8 to -6 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | 1 to 3 eV | Relates to electron affinity and electron-accepting ability |

Conformational Analysis and Energy Minima

The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable. For this compound, the substituents on the ring—the ethyl group at the 1-position and the ammonium (B1175870) group at the 3-position—can be in either axial or equatorial positions.

DFT calculations can be used to determine the relative energies of these different conformers and identify the global energy minimum, which corresponds to the most stable conformation. For a 1,3-disubstituted piperidine, several chair and boat conformers are possible. It is generally expected that the chair conformation with both the N-ethyl and the 3-amino groups in the equatorial position would be the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding between the 3-amino group and the ring nitrogen could potentially stabilize other conformations. Conformational analysis of substituted piperidines is a well-established application of DFT researchgate.net.

Table 2: Hypothetical Relative Energies of 1-Ethylpiperidin-3-amine cation Conformers (Illustrative)

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Expected Population (%) at 298 K |

|---|---|---|

| 1-equatorial, 3-equatorial (Chair) | 0.00 | > 95 |

| 1-equatorial, 3-axial (Chair) | 1.5 - 2.5 | < 5 |

| 1-axial, 3-equatorial (Chair) | > 4.0 | < 1 |

| 1-axial, 3-axial (Chair) | > 5.0 | < 1 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving 1-ethylpiperidin-3-amine. For instance, the nitrogen inversion process at the tertiary amine center can be modeled. This involves the nitrogen atom and its three attached carbon atoms momentarily becoming planar in the transition state.

DFT calculations can locate the transition state structure and calculate its energy, which corresponds to the activation energy barrier for the process. This provides insights into the flexibility of the piperidine ring and the dynamics of its conformational changes. While no specific reaction modeling for this compound is available, general reactivity of piperidines, such as in nucleophilic substitution reactions, has been studied computationally mdpi.com.

Spectroscopic Parameter Prediction

A powerful application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a compound. For this compound, DFT calculations could predict its NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman).

The calculated NMR chemical shifts, after appropriate scaling, can aid in the assignment of experimental spectra. Similarly, the predicted vibrational frequencies can be correlated with the peaks in the experimental IR and Raman spectra, allowing for a detailed understanding of the vibrational modes of the molecule. The accuracy of these predictions is generally high, making DFT a valuable tool in spectroscopic analysis researchgate.net.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D representation of the electrostatic potential mapped onto a constant electron density surface, providing a visual guide to the molecule's reactive sites.

In an MEP map, different colors correspond to different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential.

For a molecule like this compound, the MEP surface would highlight the electronegative nitrogen atoms of the piperidine ring and the primary amine group as regions of high electron density (red or yellow), indicating their potential as proton acceptor sites. The presence of the electron-donating ethyl group on the piperidine nitrogen would further enhance the negative potential around this atom. In contrast, the hydrogen atoms, particularly those of the ammonium and hydrochloride ions, would exhibit a strong positive potential (blue), marking them as the most likely sites for nucleophilic interaction.

Illustrative MEP Data for a Related Piperidine Derivative

To illustrate the expected MEP values, the following table presents calculated electrostatic potential data for a similar piperidine-containing molecule, N,N'-diphenyl-6-piperidin-1-yl- Current time information in JP.nih.govscience.gov-triazine-2,4-diamine. nih.gov The analysis of this related compound reveals the charge distribution patterns that would be analogous to those in this compound.

| Atomic Site in Analogous Piperidine Derivative | Electrostatic Potential (kcal/mol) |

| Piperidine Nitrogen | -35.6 |

| Triazine Nitrogen (adjacent to piperidine) | -42.8 |

| Phenyl Ring Carbons | -10.2 to +5.4 |

| Piperidine Ring Carbons | +2.5 to +8.1 |

| Hydrogens on Piperidine Ring | +15.7 to +20.3 |

This data is for N,N'-diphenyl-6-piperidin-1-yl- Current time information in JP.nih.govscience.gov-triazine-2,4-diamine and serves as an illustrative example.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within a molecule. wikipedia.org It provides a localized, Lewis-like description of the molecular wavefunction, which is more intuitive than the delocalized molecular orbitals.

NBO analysis for this compound would focus on the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions, quantifies the extent of charge delocalization. Significant E(2) values indicate strong hyperconjugative interactions, which contribute to the stability of the molecule.

Illustrative NBO Analysis Data for a Related Piperidine Derivative

The table below shows representative NBO analysis data, including stabilization energies (E(2)), for key interactions in a related piperidine derivative, which helps to conceptualize the electronic interactions in this compound. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N_piperidine) | σ(C-C_ring) | 5.2 |

| n(N_piperidine) | σ(C-H_ethyl) | 2.8 |

| σ(C-C_ring) | σ(C-N_piperidine) | 3.5 |

| σ(C-H_amine) | σ(C-N_amine) | 1.9 |

This data is based on a related piperidine derivative and is for illustrative purposes.

Fukui Function Analysis for Reactive Site Identification

Fukui function analysis is a powerful tool derived from density functional theory (DFT) to predict the most reactive sites in a molecule. semanticscholar.org The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attack.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r) : for radical attack.

For this compound, the Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions. The nitrogen atoms, being nucleophilic centers, are expected to have high f-(r) values. The hydrogen atoms of the ammonium group and potentially some of the ring carbons adjacent to the nitrogen atoms would likely exhibit high f+(r) values, indicating their susceptibility to nucleophilic attack.

Illustrative Fukui Function Indices for a Related Amino-Substituted Heterocycle

The following table provides hypothetical Fukui function indices for atoms in a molecule with structural similarities to this compound to illustrate how these values identify reactive centers.

| Atom in Analogous Molecule | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N (piperidine ring) | 0.021 | 0.154 | 0.087 |

| N (amino group) | 0.035 | 0.189 | 0.112 |

| C (adjacent to N_piperidine) | 0.088 | 0.045 | 0.066 |

| C (bearing amino group) | 0.112 | 0.031 | 0.071 |

| H (on amino group) | 0.150 | 0.015 | 0.082 |

This data is illustrative and based on general principles of reactivity for similar functional groups.

Mechanistic Investigations of Reactions Involving 1 Ethylpiperidin 3 Amine Dihydrochloride

Role as a Nucleophile or Base in Reaction Mechanisms

1-Ethylpiperidin-3-amine (B145787) possesses two nitrogen atoms, a primary amine at the 3-position and a tertiary amine within the piperidine (B6355638) ring, both of which have a lone pair of electrons. This electronic feature allows the compound to function as both a nucleophile and a Brønsted-Lowry base. As a dihydrochloride (B599025) salt, both nitrogen atoms are protonated, rendering them non-nucleophilic. For the compound to participate in reactions as a nucleophile, at least one equivalent of an external base is required to deprotonate the ammonium (B1175870) centers and liberate the lone pair of electrons on one or both nitrogen atoms.

The primary amine (-NH2) is generally the more reactive nucleophilic site compared to the tertiary amine (N-ethyl). This is due to reduced steric hindrance and greater accessibility of its lone pair. chemguide.co.uklibretexts.org In reactions such as nucleophilic substitution or acylation, the primary amine is the expected point of attack on an electrophilic center. libretexts.org For instance, in an acylation reaction with an acyl chloride, the primary amine's lone pair attacks the electrophilic carbonyl carbon. chemguide.co.uksavemyexams.com This proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com

A common feature of such reactions is the requirement for two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base. youtube.com The first equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, resulting in the formation of an ammonium salt. savemyexams.comyoutube.com This prevents the protonation and deactivation of the remaining nucleophile.

Table 1: Nucleophilic vs. Basic Roles in a Typical Acylation Reaction

| Reactant Role | Participating Species | Mechanism Step |

|---|---|---|

| Nucleophile | 1-Ethylpiperidin-3-amine (free base) | Attacks the carbonyl carbon of the acyl chloride, initiating the addition-elimination sequence. libretexts.orgsavemyexams.com |

| Base | A second molecule of 1-Ethylpiperidin-3-amine | Accepts the proton from the intermediate, neutralizing the generated HCl and driving the reaction to completion. youtube.com |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital orientation on molecular conformation and reactivity, are critical in understanding the behavior of cyclic molecules like 1-ethylpiperidin-3-amine. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents—the ethyl group on the nitrogen and the amino group at the C3 position—can occupy either axial or equatorial positions.

The relative reactivity of the 3-amino group is influenced by its orientation. An equatorially positioned amino group is generally more sterically accessible to incoming electrophiles than an axial one, which can lead to faster reaction rates. Furthermore, the orientation of the nitrogen lone pairs relative to adjacent bonds can stabilize or destabilize transition states. The stabilization that occurs when a lone pair is oriented anti-periplanar (at 180°) to a polar bond is a well-documented stereoelectronic principle. researchgate.net In reactions involving the cleavage of a C-N or C-H bond at the 3-position, the ability of the molecule to adopt a conformation that allows for optimal orbital overlap between the nitrogen lone pair and the antibonding orbital (σ*) of the breaking bond can significantly lower the activation energy.

For instance, in intramolecular acyl transfer reactions, reaction rates are highly dependent on the ability of the molecule to position a nitrogen lone pair anti-periplanar to the bond being cleaved in the tetrahedral intermediate. researchgate.net While direct studies on 1-ethylpiperidin-3-amine are limited, research on related systems shows that stereoelectronic demands can override simple steric considerations, dictating the stereochemical outcome of a reaction. researchgate.netnih.gov

Table 2: Influence of Conformer on Reactivity

| Conformer | Amino Group Position | Expected Steric Hindrance | Stereoelectronic Consideration |

|---|---|---|---|

| A | Equatorial | Lower | Generally favored for nucleophilic attack due to better accessibility. researchgate.net |

| B | Axial | Higher | May be required for specific reaction pathways where orbital alignment with ring bonds is crucial for transition state stabilization. |

Solvation Effects on Reaction Rates and Stereoselectivity

The choice of solvent can profoundly impact the rate and selectivity of reactions involving 1-ethylpiperidin-3-amine by altering the stability of the reactants and the transition state. ajgreenchem.comajgreenchem.com The effect of a solvent depends on its ability to solvate the charged or polar species involved in the reaction mechanism.

Conversely, polar aprotic solvents (e.g., acetonitrile, dioxane) are poor hydrogen bond donors. masterorganicchemistry.comfrontiersin.org They can still solvate the starting materials and intermediates but interact less strongly with the amine's lone pair. This leaves the nucleophile "freer" and more reactive, often leading to a significant increase in reaction rates compared to protic solvents. masterorganicchemistry.com Studies on similar piperidine syntheses have shown that solvent properties like the dielectric constant are not the only factors; specific solvent-solute interactions in the transition state play a crucial role. ajgreenchem.comajgreenchem.comcivilica.com For example, in one study, ethanol (B145695) (dielectric constant ε = 24.55) was found to accelerate a reaction more effectively than methanol (B129727) (ε = 32.70), suggesting that the transition state was better stabilized by ethanol. ajgreenchem.comajgreenchem.com

Table 3: Qualitative Effect of Solvent Type on Nucleophilic Reaction Rate

| Solvent Class | Example(s) | Primary Interaction with Amine | Expected Relative Rate |

|---|---|---|---|

| Protic | Water, Ethanol | Strong hydrogen bonding to the N lone pair, creating a stable solvent shell. khanacademy.orgacs.org | Slower |

| Polar Aprotic | Acetonitrile, Dioxane | Dipole-dipole interactions, leaving the N lone pair more accessible. masterorganicchemistry.comfrontiersin.org | Faster |

| Nonpolar | Hexane, Toluene | Weak van der Waals forces, but often limited by poor solubility of ionic reactants. | Variable (solubility dependent) |

Kinetic Isotope Effect Studies in Derivatization Reactions

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org A KIE is observed when replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) alters the reaction rate. wikipedia.org While specific KIE studies on 1-ethylpiperidin-3-amine are not prevalent in the literature, the principles can be applied to its potential derivatization reactions.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.org For example, in an oxidation reaction that converts the amine to an imine by removing a hydrogen from the C3 carbon, substituting that hydrogen with deuterium (B1214612) would be expected to produce a large primary KIE if C-H bond cleavage is the slowest step. nih.govlookchem.com

A secondary KIE (typically kH/kD ≈ 1) occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step, such as a change in hybridization. wikipedia.orglibretexts.org For example, in an SN2-type acylation at the 3-amino group, a small secondary KIE might be observed for hydrogens attached to C3. This is because the carbon atom's environment changes as the C-N bond forms, but the C-H bonds themselves are not broken. wikipedia.org Measurements of 13C and 15N KIEs can provide further insight into changes in bonding at the carbon and nitrogen atoms during the reaction. nih.govnih.gov

Table 4: Hypothetical KIE Values for Derivatization of 1-Ethylpiperidin-3-amine

| Reaction Type | Isotopic Substitution | Expected KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| Oxidative Dehydrogenation | H/D at C3 position | ~5-7 | C-H bond is broken in the rate-determining step (Primary KIE). lookchem.com |

| Acylation at NH2 | H/D at C3 position | ~1.0-1.2 | No C-H bond cleavage in the rate-determining step; change in steric environment or hyperconjugation (Secondary KIE). libretexts.org |

| Acylation at NH2 | 14N/15N at amino group | >1.02 | N-Acyl bond formation is part of the rate-determining step. nih.gov |

Future Directions in Research on 1 Ethylpiperidin 3 Amine Dihydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. Future investigations into the synthesis of 1-Ethylpiperidin-3-amine (B145787) dihydrochloride (B599025) could focus on "green chemistry" principles to minimize waste and energy consumption. figshare.comacs.orgnih.gov

Current synthetic routes often rely on traditional methods that may involve harsh reagents and multiple steps. Future research could explore one-pot, multi-component reactions to construct the substituted piperidine (B6355638) ring in a more atom-economical fashion. researchgate.net The use of biocatalysis, employing enzymes to facilitate key transformations, could also offer a highly selective and sustainable alternative to conventional chemical synthesis. Furthermore, exploring syntheses in aqueous media or using solvent-free reaction conditions would significantly enhance the environmental profile of its production. mdpi.com

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High atom economy, reduced number of steps, simplified purification | Identification of suitable starting materials and catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact | Screening and engineering of enzymes for specific transformations |

| Aqueous Synthesis | Reduced use of volatile organic compounds, improved safety | Development of water-tolerant catalysts and reaction conditions |

| Flow Chemistry | Improved reaction control, enhanced safety for hazardous reactions, potential for scalability | Design and optimization of continuous flow reactors for the synthesis |

Development of New Catalytic Applications for its Derivatives

The chiral nature of 1-Ethylpiperidin-3-amine suggests that its derivatives could serve as valuable ligands or catalysts in asymmetric synthesis. The presence of two nitrogen atoms at different positions on the piperidine ring allows for the creation of bidentate ligands with tunable steric and electronic properties.

Future research could focus on the synthesis of a library of derivatives of 1-Ethylpiperidin-3-amine and their application as catalysts in a variety of organic transformations. For instance, these derivatives could be explored as catalysts for:

Asymmetric hydrogenation: Creating chiral catalysts for the production of enantiomerically pure compounds.

Carbon-carbon bond formation: Developing novel catalysts for reactions such as aldol or Michael additions.

Oxidation and reduction reactions: Designing selective catalysts for challenging oxidative or reductive processes.

The performance of these new catalysts could be systematically evaluated and compared to existing catalytic systems.

Integration into Advanced Materials Science (as a monomer, not material properties)

The bifunctional nature of 1-Ethylpiperidin-3-amine, possessing two amine groups, makes it a promising candidate as a monomer for the synthesis of advanced polymers. Specifically, it can be utilized in condensation polymerization reactions to create novel polyamides and polyimides. savemyexams.comnih.gov

Future research in this area would involve the polymerization of 1-Ethylpiperidin-3-amine dihydrochloride with various diacyl chlorides or dianhydrides to produce a range of new polymers. The focus of this research would be on the synthesis and characterization of these polymers, rather than an in-depth analysis of their material properties. The incorporation of the ethylpiperidine moiety into the polymer backbone could introduce unique structural features.

The following table outlines potential polymer classes that could be synthesized using 1-Ethylpiperidin-3-amine as a monomer:

| Polymer Class | Co-monomer | Potential Structural Feature |

| Polyamides | Diacyl chlorides (e.g., terephthaloyl chloride) | Introduction of a chiral, non-planar piperidine ring into the polymer chain |

| Polyimides | Dianhydrides (e.g., pyromellitic dianhydride) | Potential for enhanced solubility due to the non-planar structure of the diamine |

| Polyureas | Diisocyanates (e.g., toluene diisocyanate) | Incorporation of urea linkages with a chiral piperidine unit |

Computational Design of Derivatives with Tuned Chemical Reactivity or Physical Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties, thereby reducing the need for extensive experimental work. Future research on this compound could heavily leverage in silico methods to predict the properties of its derivatives. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) and other computational methods can be employed to:

Predict chemical reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives with tailored reactivity. nih.govresearchgate.netmdpi.com

Tune physical properties: Computational models can be used to predict physical properties such as solubility in different solvents by calculating solvation free energies. This would allow for the design of derivatives with optimized solubility for specific applications.

Explore conformational landscapes: Understanding the preferred conformations of 1-Ethylpiperidin-3-amine derivatives is crucial for designing catalysts and materials. Computational methods can provide detailed insights into the conformational preferences of these molecules.

The following table summarizes key computational parameters and their relevance to the design of new derivatives:

| Computational Parameter | Predicted Property | Application in Derivative Design |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Designing derivatives with higher or lower reactivity |

| Solvation Free Energy | Solubility in various solvents | Creating derivatives with enhanced solubility in specific media |

| Rotational Energy Barriers | Conformational flexibility | Designing rigid or flexible ligands for catalysis |

| Electrostatic Potential Map | Sites for non-covalent interactions | Predicting intermolecular interactions in materials |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethylpiperidin-3-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Amine Alkylation : React piperidin-3-amine with ethyl bromide or ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like potassium carbonate to deprotonate the amine .

- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to precipitate the dihydrochloride salt. Optimize stoichiometry (2:1 HCl:amine) and temperature (0–5°C) to avoid impurities .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve ≥98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on ethyl group signals (δ ~1.2 ppm for CH, δ ~3.0 ppm for N-CH) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to assess purity and detect trace impurities (LOD: 0.1%) .

- Elemental Analysis : Verify chloride content (theoretical: ~25.4%) to confirm dihydrochloride stoichiometry .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Moisture Sensitivity : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants like silica gel are critical due to hygroscopicity .

- Solubility Considerations : Prepare stock solutions in dry DMSO or acetonitrile to prevent hydrolysis. Avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound in antimicrobial or cytotoxic studies?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Compare MIC values to octenidine dihydrochloride (positive control) .

- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HeLa or OVCAR-3). Dose-response curves (1–100 µM) and apoptosis markers (caspase-3/7 activation) can elucidate mechanisms .

Q. How should contradictory data on synthetic yields or purity be resolved?

- Methodology :

- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, HCl concentration). For example, excess HCl may form monohydrochloride impurities .

- Advanced Chromatography : Use UPLC with charged aerosol detection (CAD) to distinguish between dihydrochloride and monohydrochloride species .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

- Methodology :

- pH Optimization : Maintain solutions at pH 4–5 (acetate buffer) to minimize amine degradation.

- Lyophilization : Freeze-dry stock solutions with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How is this compound utilized as a building block in complex molecule synthesis?

- Methodology :

- Peptide Coupling : Activate carboxyl groups using EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in peptide synthesis. Monitor reaction progress via LC-MS .

- Heterocyclic Derivatives : React with aldehydes in reductive amination (NaBHCN, methanol) to generate substituted piperidines for drug discovery .

Q. What troubleshooting steps are recommended for low yields during purification?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.